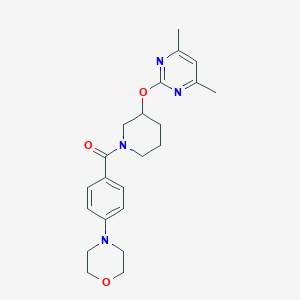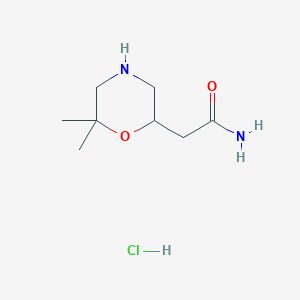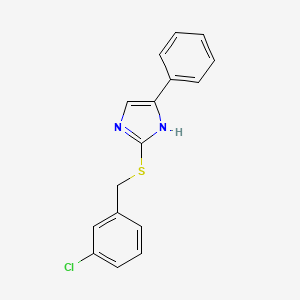
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone, also known as DMPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPM is a small molecule with a molecular weight of 451.58 g/mol and a chemical formula of C24H31N3O3.
Scientific Research Applications
Antibacterial Properties
The compound has been explored for its antibacterial properties, particularly against gram-positive pathogens such as methicillin-resistant Staphylococcus aureus. A study by Tucker et al. (1998) highlights the synthesis and evaluation of oxazolidinones, a class of antibacterial agents, where derivatives similar to the requested compound demonstrated promising in vitro potency against selected gram-positive pathogens, comparable to that of known antibiotics like linezolid (Tucker et al., 1998).
Antitumor and Anticancer Activity
Venkateshwarlu et al. (2014) synthesized a series of compounds, including derivatives of 4,6-diaryl-3,4-dihydropyrimidine-2(1H)-ones, to evaluate their in vitro cytotoxic and antitumor activities. These studies found that specific compounds showed relative effectiveness in antitumor activities, indicating potential pathways for cancer treatment research (Venkateshwarlu et al., 2014).
Imaging Agents for Parkinson's Disease
In the context of Parkinson's disease, a study conducted by Wang et al. (2017) focused on the synthesis of HG-10-102-01, a compound with structural similarities, for imaging LRRK2 enzyme activity in Parkinson's disease using PET imaging. The study underscores the potential of such compounds in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Novel Bioactive Compounds
Research into novel bioactive heterocycles, such as the synthesis and structural exploration by Prasad et al. (2018), demonstrated the antiproliferative activity of compounds incorporating piperidin and morpholinophenyl groups. These findings contribute to the development of new therapeutic agents with potential applications in treating various diseases (Prasad et al., 2018).
properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-16-14-17(2)24-22(23-16)29-20-4-3-9-26(15-20)21(27)18-5-7-19(8-6-18)25-10-12-28-13-11-25/h5-8,14,20H,3-4,9-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWBVRYJQZSWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Furoyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2448322.png)

![(2-Chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2448326.png)

![2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one](/img/structure/B2448329.png)
![N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2448333.png)


![2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2448338.png)
![(4H-furo[3,2-b]pyrrol-5-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2448339.png)
![N-(3-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2448341.png)

![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2448344.png)
